

# Solubility Profile of 7-Bromo-1-Chloroisoquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 7-Bromo-1-Chloroisoquinoline

Cat. No.: B1277138

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## Abstract

This technical guide provides a comprehensive overview of the solubility of **7-Bromo-1-Chloroisoquinoline** in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a qualitative assessment based on the physicochemical properties of the parent molecule, isoquinoline, and general principles of solubility. Furthermore, this guide details a standardized experimental protocol for determining the precise solubility of **7-Bromo-1-Chloroisoquinoline** in various organic solvents, enabling researchers to generate crucial data for their specific applications. Visual workflows are provided to illustrate the experimental procedure and the factors influencing the solubility of this compound.

## Introduction to 7-Bromo-1-Chloroisoquinoline

**7-Bromo-1-Chloroisoquinoline** is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Such substituted isoquinolines are of significant interest in medicinal chemistry and materials science due to their potential as intermediates in the synthesis of novel bioactive molecules and functional materials.<sup>[1][2]</sup> The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrClN	
Molecular Weight	242.50 g/mol	
Appearance	Solid	
Melting Point	121-126 °C	
Water Solubility	Insoluble	[3]

## Qualitative Solubility Assessment

While specific quantitative data for **7-Bromo-1-Chloroisoquinoline** is not readily available, a qualitative prediction of its solubility in organic solvents can be made by considering the principles of "like dissolves like" and the known solubility of its parent compound, isoquinoline.

Isoquinoline is soluble in common organic solvents such as ethanol, diethyl ether, and chloroform.[4][5][6] The presence of the bromine and chlorine substituents on the isoquinoline core of **7-Bromo-1-Chloroisoquinoline** increases its molecular weight and may slightly alter its polarity. However, the overall aromatic and heterocyclic nature of the molecule suggests that it will likely exhibit good solubility in a range of common organic solvents.

### Expected Solubility Trends:

- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): Due to the presence of the nitrogen atom and the polar carbon-halogen bonds, **7-Bromo-1-Chloroisoquinoline** is expected to be soluble in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute.
- **Polar Protic Solvents** (e.g., Ethanol, Methanol): Solubility is also anticipated in polar protic solvents, where hydrogen bonding between the solvent and the nitrogen atom of the isoquinoline ring can occur.
- **Nonpolar Solvents** (e.g., Toluene, Hexane): Solubility in nonpolar solvents is expected to be lower compared to polar solvents. The polar functionalities of the molecule will hinder its interaction with nonpolar solvent molecules.

- Chlorinated Solvents (e.g., Chloroform, Dichloromethane): Good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions and dispersion forces.

## Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for **7-Bromo-1-Chloroisoquinoline**, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of **7-Bromo-1-Chloroisoquinoline** in a selected organic solvent at a specific temperature.

Materials:

- **7-Bromo-1-Chloroisoquinoline** (solid)
- Selected organic solvent (e.g., ethanol, DMSO, acetone)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of solid **7-Bromo-1-Chloroisoquinoline** to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

- Add a known volume of the selected organic solvent to each vial.
- Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
  - Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.
- Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a pipette.
  - Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
  - Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
  - Analyze the diluted samples using a calibrated HPLC or GC method.
  - Prepare a series of standard solutions of **7-Bromo-1-Chloroisoquinoline** of known concentrations in the same solvent.
  - Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

- Determine the concentration of **7-Bromo-1-Chloroisoquinoline** in the diluted samples by interpolating their analytical signals on the calibration curve.
- Calculation of Solubility:
  - Calculate the solubility of **7-Bromo-1-Chloroisoquinoline** in the selected solvent using the following formula:

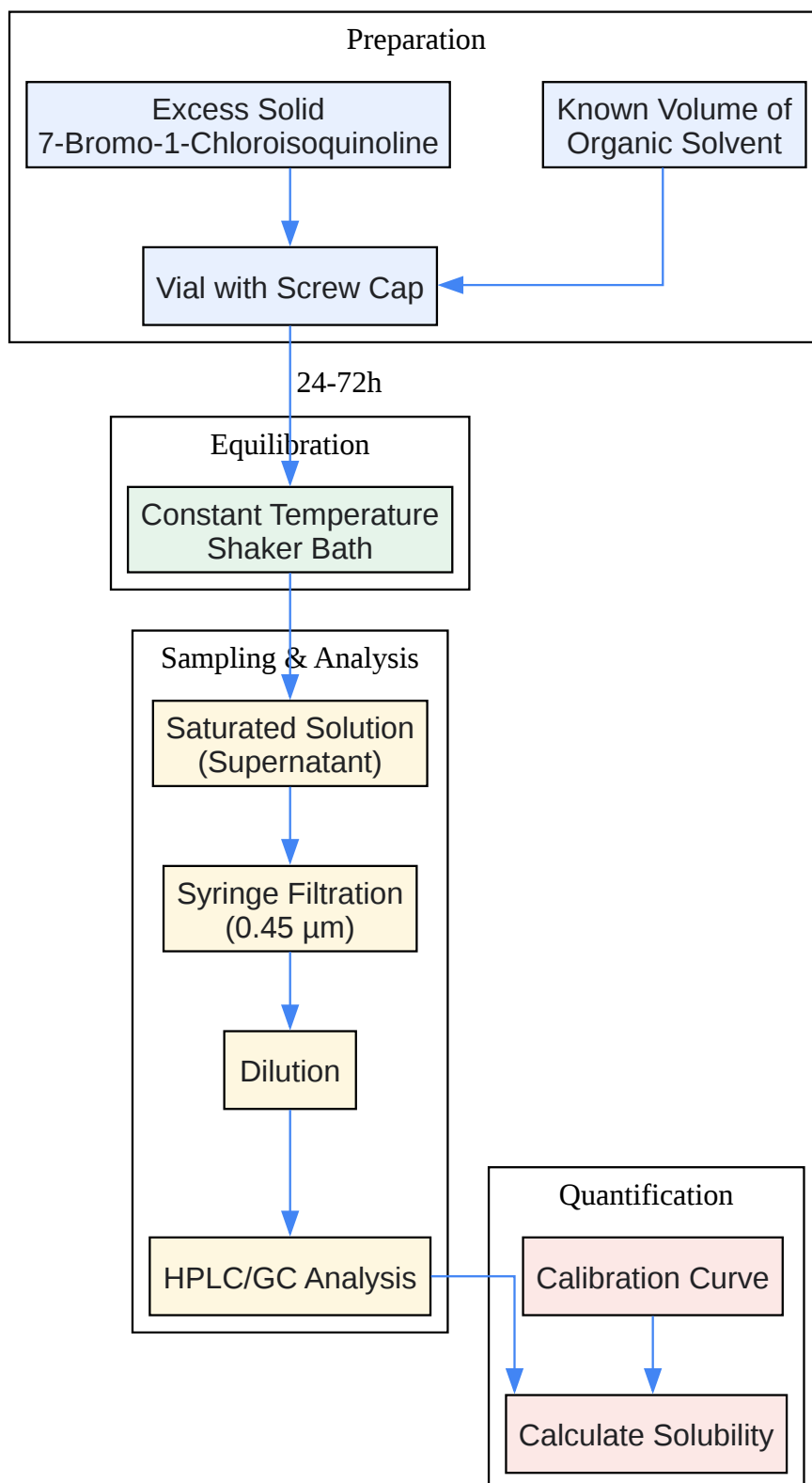
$$\text{Solubility (g/L)} = \text{Concentration from calibration curve (g/L)} \times \text{Dilution factor}$$

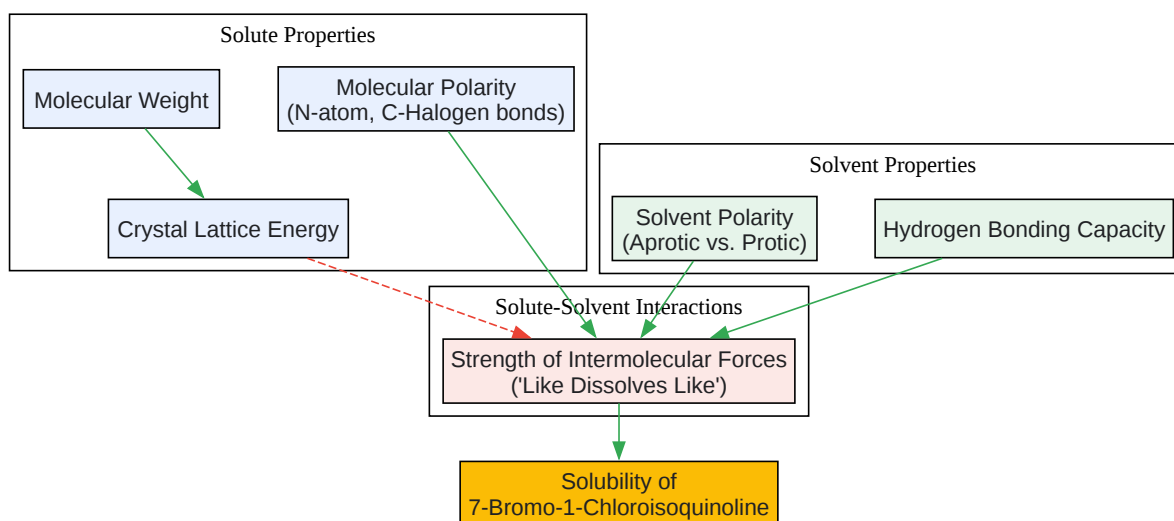
Data Presentation:

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent	Temperature (°C)	Solubility (g/L)	Solubility (mol/L)
e.g., Ethanol	25	Value	Value
e.g., DMSO	25	Value	Value
e.g., Acetone	25	Value	Value
e.g., Toluene	25	Value	Value
e.g., Chloroform	25	Value	Value

## Mandatory Visualizations





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